molecular formula C19H20N2O7S B13442321 MMP-12 Inhibitor

MMP-12 Inhibitor

Cat. No.: B13442321
M. Wt: 420.4 g/mol
InChI Key: MKAIHDAGQJQAHA-QGZVFWFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMP-12 inhibitors often involves the creation of small molecules that can effectively bind to the active site of the enzyme. One common approach is the use of hydroxamate-based inhibitors, which involve the formation of a hydroxamic acid group that can chelate the zinc ion in the active site of MMP-12 . The synthetic route typically includes the following steps:

  • Formation of the hydroxamic acid group.
  • Coupling of the hydroxamic acid with a suitable scaffold.
  • Functionalization of the scaffold to enhance binding affinity and selectivity.

Industrial Production Methods

Industrial production of MMP-12 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Batch or continuous flow synthesis.
  • Use of automated synthesis platforms.
  • Purification techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

MMP-12 inhibitors undergo various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include modified hydroxamate-based inhibitors with enhanced binding affinity and selectivity for MMP-12.

Scientific Research Applications

MMP-12 inhibitors have a wide range of scientific research applications:

Comparison with Similar Compounds

MMP-12 inhibitors can be compared with other matrix metalloproteinase inhibitors, such as:

Uniqueness

MMP-12 inhibitors are unique in their specificity for MMP-12, which allows for targeted therapeutic effects with potentially fewer side effects compared to broad-spectrum MMP inhibitors .

Conclusion

MMP-12 inhibitors represent a promising class of compounds with significant potential in scientific research and therapeutic applications. Their ability to specifically inhibit MMP-12 makes them valuable tools for studying the enzyme’s role in various diseases and for developing targeted treatments.

Properties

Molecular Formula

C19H20N2O7S

Molecular Weight

420.4 g/mol

IUPAC Name

(2R)-2-[[8-(methoxycarbonylamino)dibenzofuran-3-yl]sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C19H20N2O7S/c1-10(2)17(18(22)23)21-29(25,26)12-5-6-13-14-8-11(20-19(24)27-3)4-7-15(14)28-16(13)9-12/h4-10,17,21H,1-3H3,(H,20,24)(H,22,23)/t17-/m1/s1

InChI Key

MKAIHDAGQJQAHA-QGZVFWFLSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC

Origin of Product

United States

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